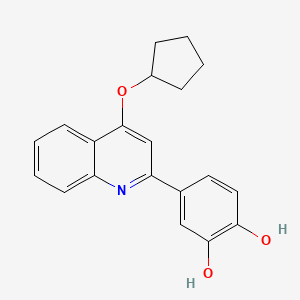
CMS-121
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives involves several methods. One method involves the Friedländer Synthesis, which uses heteroaromatic tosylates and phosphates as electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Another method involves the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles using copper catalysis and activation by lithium fluoride or magnesium chloride .Molecular Structure Analysis
The molecular structure of “4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol” consists of a quinoline ring attached to a benzene ring via a cyclopentyl ether linkage. The benzene ring is substituted with two hydroxyl groups.Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse. For instance, a heterogeneous cobalt oxide can catalyze the aerobic dehydrogenation of various 1,2,3,4-tetrahydroquinolines to the corresponding quinolines . Visible light-mediated metallaphotoredox catalysis enables a highly chemoselective deoxygenation of N-heterocyclic N-oxides .Physical And Chemical Properties Analysis
“4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol” has a predicted boiling point of 511.0±50.0 °C and a predicted density of 1.297±0.06 g/cm3 . It is soluble in DMF (30 mg/ml) and DMSO (20 mg/ml), and it appears as a crystalline solid . It has a predicted pKa of 8.53±0.20 .Wissenschaftliche Forschungsanwendungen
Behandlung der Alzheimer-Krankheit
CMS-121 hat sich in Tiermodellen der Alzheimer-Krankheit als wirksam erwiesen {svg_1}. Es ist eine synthetische Variante von Fisetin, einer chemischen Verbindung, die in Obst und Gemüse vorkommt, und es wurde festgestellt, dass es das Gedächtnis verbessert und die Neurodegeneration verlangsamt {svg_2}.
Minderung von altersbedingter Fettleibigkeit und metabolischer Dysfunktion
Eine Studie hat gezeigt, dass eine Diät mit this compound zu einer 40%igen Reduktion der Gewichtszunahme und verbesserten Glukose- und Lipidindizes führen kann {svg_3}. Dies deutet darauf hin, dass this compound zur Minderung von altersbedingter Fettleibigkeit und metabolischer Dysfunktion eingesetzt werden könnte {svg_4}.
Reduzierung der Leberentzündung
Mit this compound wurden niedrigere Spiegel an hepatischer Caspase 1, Caspase 3 und NOX4 beobachtet, was auf einen geringeren entzündlichen Status der Leber hindeutet {svg_5}. Dies deutet darauf hin, dass this compound zur Reduzierung von Leberentzündungen eingesetzt werden könnte {svg_6}.
Verbesserung des Energiestoffwechsels
Der Geroneuroprotektor this compound hat einen positiven Effekt auf den Energiestoffwechsel in einem Mausmodell von Typ-2-Diabetes {svg_7}. Dies deutet darauf hin, dass this compound zur Verbesserung des Energiestoffwechsels eingesetzt werden könnte {svg_8}.
Reduzierung von Nierenschäden
Es wurde gezeigt, dass this compound Marker für Nierenschäden reduziert {svg_9}. Urinmarker für Nierenschäden wurden verbessert, was sich durch niedrigere Urinspiegel von NGAL, Clusterin und Albumin zeigt {svg_10}. Dies deutet darauf hin, dass this compound zur Reduzierung von Nierenschäden eingesetzt werden könnte {svg_11}.
Linderung von Diabetes
Es wurde gezeigt, dass this compound Diabetes bei db/db-Mäusen mit Leptinrezeptormangel lindert {svg_12}. Es wurden auch eine verbesserte Glukosetoleranz und reduzierte HbA1c- und Insulinspiegel beobachtet {svg_13}. Dies deutet darauf hin, dass this compound zur Linderung von Diabetes eingesetzt werden könnte {svg_14}.
Wirkmechanismus
Target of Action
CMS-121, also known as “BW9P9F8JEY” or “4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol”, is primarily targeted towards Acetyl-CoA Carboxylase 1 (ACC1) . ACC1 is a key enzyme that controls the rate of fatty acid synthesis .
Mode of Action
This compound interacts with its target, ACC1, by inhibiting its function . This inhibition enhances the levels of acetyl-CoA in cell culture and mice . In HT22 cells as well as primary neurons, this compound increases the phosphorylation of ACC1 at serine 79 .
Biochemical Pathways
The inhibition of ACC1 by this compound affects the lipid metabolism pathway . It decreases the levels of succinate and α-ketoglutarate, key metabolites associated with mitochondria . This compound also increases acetylation at histone H3K9 in SAMP8 mice, a site linked to memory enhancement .
Pharmacokinetics
The pharmacokinetic properties of this compound are currently under investigation. The compound has moved into a phase 1 clinical trial to evaluate its safety in humans .
Result of Action
This compound has shown to have strong neuroprotective, anti-inflammatory, antioxidative, and renoprotective activities . It reduces cognitive decline as well as metabolic and transcriptional markers of aging in the brain when administered to rapidly aging SAMP8 mice . This results in neuroprotection and increased acetylation of histone H3K9 .
Action Environment
The action of this compound is influenced by the environment within the organism. For instance, it has been shown to reduce age-related cognitive dysfunction, even when administered to SAMP8 mice at a late stage of their lives . This compound also suppresses the metabolic drift in the plasma, indicating that it may prevent the aging process at the systemic level as well .
Biochemische Analyse
Biochemical Properties
CMS-121 interacts with the enzyme ACC1, acting as an inhibitor . It enhances the levels of acetyl-CoA in cell culture and mice by inhibiting ACC1 . This interaction plays a significant role in the biochemical reactions involving this compound .
Cellular Effects
This compound has been shown to have a protective effect on HT22 cells against ischemia and oxidative damage . It reduces cognitive decline as well as metabolic and transcriptional markers of aging in the brain when administered to rapidly aging SAMP8 mice . This results in neuroprotection and increased acetylation of histone H3K9 in SAMP8 mice, a site linked to memory enhancement .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ACC1 . By inhibiting ACC1, this compound increases the levels of acetyl-CoA in cells . This leads to changes in gene expression, specifically increased acetylation of histone H3K9, which is linked to memory enhancement .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce cognitive decline and metabolic and transcriptional markers of aging in the brain over time . This includes any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . The drug has been shown to reduce cognitive decline and metabolic and transcriptional markers of aging in the brain when administered to rapidly aging SAMP8 mice .
Metabolic Pathways
This compound is involved in the metabolic pathway of acetyl-CoA . By inhibiting ACC1, it enhances the levels of acetyl-CoA in cells . This could also include any effects on metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
4-(4-cyclopentyloxyquinolin-2-yl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-18-10-9-13(11-19(18)23)17-12-20(24-14-5-1-2-6-14)15-7-3-4-8-16(15)21-17/h3-4,7-12,14,22-23H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHNVUCFPJJLKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353224-53-9 | |
| Record name | CMS-121 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353224539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CMS-121 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW9P9F8JEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of CMS121?
A: CMS121 appears to exert its beneficial effects by inhibiting acetyl-CoA carboxylase 1 (ACC1) [, ]. This inhibition leads to increased levels of acetyl-CoA, a crucial molecule involved in various metabolic processes, including energy production and histone acetylation.
Q2: What are the key metabolic benefits observed with CMS121 treatment in preclinical models?
A: In several mouse models, CMS121 demonstrated promising metabolic effects. It was shown to improve glucose tolerance, reduce HbA1c and insulin levels, and decrease blood and liver triglycerides and free fatty acids . These effects suggest potential benefits in addressing metabolic disorders like diabetes and obesity.
Q3: How does CMS121 impact the aging process in the brain?
A: Studies in rapidly aging SAMP8 mice revealed that CMS121 reduces cognitive decline and mitigates age-related metabolic and transcriptional changes in the brain [, ]. The compound appears to achieve this by preserving mitochondrial homeostasis, likely through its impact on acetyl-CoA metabolism.
Q4: Beyond the brain, what other organs are positively affected by CMS121 treatment?
A: Research indicates that CMS121 also offers protective benefits to other organs. In db/db mice, a model of type 2 diabetes, CMS121 reduced markers of liver inflammation and kidney damage . Furthermore, studies in SAMP8 mice showed improvements in physiological markers for both brain and kidney function, highlighting a broader anti-aging potential .
Q5: Does CMS121 show promise for treating specific diseases?
A: Preclinical research suggests potential applications for CMS121 in various diseases. Studies have shown promising results in models of Alzheimer's disease [, ], Huntington's disease , and age-related hearing impairment . Further research is needed to confirm these findings and translate them into clinical applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



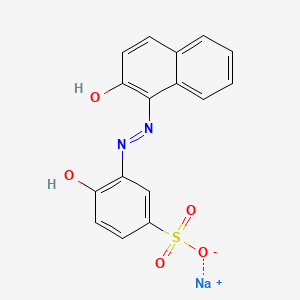

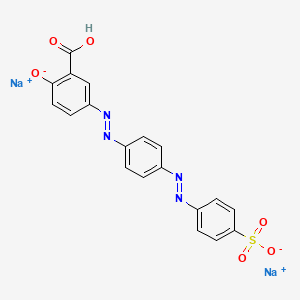
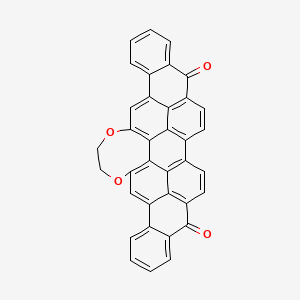

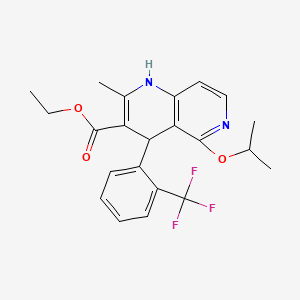
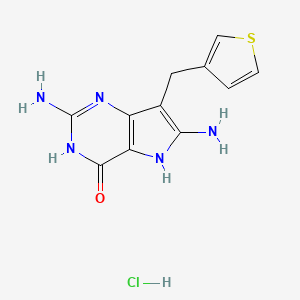
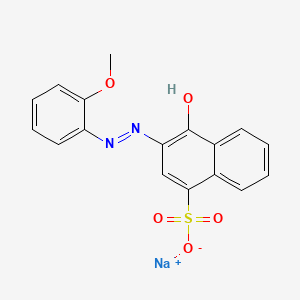
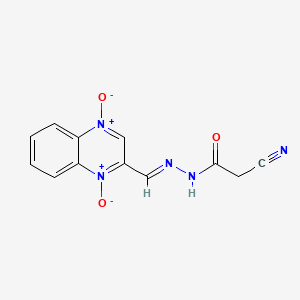

![2,4-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B606682.png)

